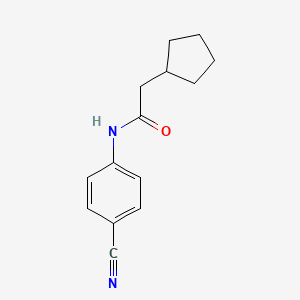

N-(4-cyanophenyl)-2-cyclopentylacetamide

Description

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2-cyclopentylacetamide |

InChI |

InChI=1S/C14H16N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,17) |

InChI Key |

LTOVIXLGCKJPNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (CAS 62926-88-9)

- Molecular Formula : C₉H₅F₃N₂O .

- Key Features : Replaces the cyclopentyl group with a trifluoroacetyl group .

- Applications : Used as a pharmaceutical intermediate and reagent in medicinal chemistry. The trifluoromethyl group increases metabolic stability and electronegativity, enhancing interactions with hydrophobic enzyme pockets .

- Synthesis: Likely involves acylation of 4-cyanophenylamine with trifluoroacetic anhydride.

| Property | N-(4-Cyanophenyl)-2-cyclopentylacetamide | N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide |

|---|---|---|

| Lipophilicity (LogP) | Higher (cyclopentyl group) | Lower (polar trifluoro group) |

| Metabolic Stability | Moderate | High (due to C-F bonds) |

| Synthetic Utility | Intermediate for lipophilic targets | Precursor for fluorinated drug candidates |

2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)

- Molecular Formula : C₉H₇ClN₂O .

- Key Features : Substitutes the cyclopentyl group with a chlorine atom .

- Reactivity : The chloro group is a better leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or amination) .

- Applications : Intermediate for heterocyclic compounds like thiadiazoles or piperazinediones .

| Property | This compound | 2-Chloro-N-(4-cyanophenyl)acetamide |

|---|---|---|

| Reactivity | Low (stable amide bond) | High (reactive C-Cl bond) |

| Biological Interactions | Potential CNS targeting (lipophilicity) | Used in sulfur-containing heterocycles |

N-(4-Chlorophenyl)-2-cyanoacetamide

- Molecular Formula : C₉H₇ClN₂O .

- Key Features: Contains a cyano group directly on the acetamide backbone and a 4-chlorophenyl substituent.

- Electronic Effects: The cyano group intensifies electron-withdrawing effects, increasing acidity of the α-hydrogen and facilitating condensation reactions .

| Property | This compound | N-(4-Chlorophenyl)-2-cyanoacetamide |

|---|---|---|

| Acidity (α-H) | Moderate | High (due to adjacent cyano group) |

| Synthetic Applications | Lipophilic intermediates | Precursor for heterocycles (e.g., pyridines) |

N-(4-Fluorophenyl)-2-chloroacetamide

- Molecular Formula: C₈H₇ClFNO .

- Key Features : Combines a fluoro substituent on the phenyl ring with a chloroacetamide backbone.

- Structural Insights : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds , stabilizing its crystal packing .

- Applications: Intermediate for fluorinated pharmaceuticals (e.g., quinolines) .

| Property | This compound | N-(4-Fluorophenyl)-2-chloroacetamide |

|---|---|---|

| Hydrogen Bonding | Limited (non-polar cyclopentyl) | Extensive (polar F and Cl groups) |

| Bioactivity | Underexplored | Used in antimicrobial agents |

Research Implications

- Drug Design : The cyclopentyl group in the target compound offers a balance of lipophilicity and steric bulk, making it suitable for central nervous system targets .

- Synthetic Chemistry: Chloro and cyano derivatives are more reactive, enabling diverse heterocyclic derivatization .

- Safety : Halogenated analogs (e.g., chloro, fluoro) may pose environmental or toxicity risks, necessitating careful handling .

Preparation Methods

Amide Coupling via Activated Carboxylic Acid Derivatives

A common and efficient method to prepare N-(4-cyanophenyl)-2-cyclopentylacetamide is through the reaction of 4-cyanophenylamine with 2-cyclopentylacetic acid activated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). This method provides good yields and mild reaction conditions.

- Procedure : The acid and amine are combined in a polar aprotic solvent like DMF or dichloromethane, with the addition of a coupling reagent and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is stirred at room temperature under inert atmosphere until completion.

- Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.

- Example : Similar amide couplings have been reported in the synthesis of related compounds where 4-cyanophenylamine was coupled with various acetic acid derivatives to yield amides with high purity and yield.

Cyanide Substitution and Intermediate Formation

In some synthetic routes, the cyanophenyl moiety is introduced via nucleophilic substitution reactions on tosylated or halogenated intermediates, followed by amide coupling.

- Example : Starting from a tosylated alcohol intermediate derived from a protected phenylalanine derivative, substitution with cyanide ion introduces the nitrile group. Subsequent deprotection and amide coupling yield the target compound.

- This multi-step approach allows stereochemical control and functional group manipulation before final amide formation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide coupling (EDC/DIPEA) | 4-cyanophenylamine + 2-cyclopentylacetic acid + EDC + DIPEA | DMF or DCM | Room temperature | 70-85 | Mild, efficient, widely used |

| Acid chloride formation | 2-cyclopentylacetic acid + SOCl2 | DCM or toluene | Reflux | Quantitative | Requires careful moisture control |

| Amide formation from acid chloride | Acid chloride + 4-cyanophenylamine | DCM | 0°C to RT | 75-90 | Fast reaction, sensitive to moisture |

| Cyanide substitution on tosylate | Tosylated intermediate + NaCN | DMF or DMSO | 0-50°C | 60-80 | Multi-step, allows functionalization |

Research Findings and Optimization Notes

- The use of coupling reagents like PyBOP or EDC in the presence of bases such as DIPEA or triethylamine is preferred for amide bond formation due to high yields and minimal side reactions.

- Protecting groups (e.g., Boc) on amine intermediates can be employed to control reactivity and stereochemistry during multi-step syntheses involving cyanide substitution and subsequent amide coupling.

- Reaction temperature and solvent choice significantly affect yield and purity; polar aprotic solvents and room temperature conditions are generally optimal.

- The acid chloride route, while efficient, requires stringent anhydrous conditions and careful quenching to avoid hydrolysis or side products.

- Multi-step syntheses involving cyanide substitution provide access to stereochemically defined intermediates but may have lower overall yields due to additional steps.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-cyanophenyl)-2-cyclopentylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step approach is typically employed, starting with substitution reactions under alkaline conditions (e.g., using 4-cyanophenyl isothiocyanate with hydrazine monohydrate to form intermediates). Subsequent steps may involve reductions (e.g., iron powder under acidic conditions) and condensations (e.g., with cyclopentylacetic acid derivatives). Optimizing pH, temperature, and catalysts (e.g., DCC for amide bond formation) improves yields. Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves intramolecular interactions (e.g., C–H···O bonds) and crystal packing. Purity is validated via HPLC (>95%) or melting point analysis .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Use gloveboxes for hygroscopic or oxygen-sensitive steps. Avoid skin contact by wearing nitrile gloves and protective eyewear. Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Combine experimental data (e.g., NOESY for spatial proximity, variable-temperature NMR) with computational tools (DFT calculations, molecular dynamics simulations) to reconcile discrepancies. Cross-validate crystallographic data (XRD) with spectroscopic findings to confirm tautomeric forms or conformational isomers .

Q. What role do intramolecular interactions play in the crystallographic packing of this compound, and how are these analyzed?

- Methodological Answer : Hydrogen bonding (N–H···O) and π-π stacking interactions dictate crystal packing. Single-crystal XRD reveals bond angles and torsion angles, while Hirshfeld surface analysis quantifies intermolecular contacts. Computational tools like Mercury (CCDC) model lattice energies and polymorphism risks .

Q. Which computational modeling approaches predict the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (HOMO/LUMO energies) and solubility parameters. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with logP or pKa. Validate predictions against experimental HPLC retention times or solubility assays .

Q. How can multi-step syntheses of derivatives be optimized to minimize side products and enhance scalability?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables (solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction times, while flow chemistry improves scalability. Monitor intermediates via TLC/GC-MS to abort non-productive pathways early .

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in condensation reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –CN) activate the phenyl ring for nucleophilic substitution. Hammett plots correlate σ values with reaction rates. Kinetic studies (UV-Vis monitoring) and isotopic labeling (²H/¹³C) elucidate mechanisms, while Frontier Molecular Orbital (FMO) theory predicts regioselectivity .

Tables

Table 1 : Key Analytical Data for this compound

| Property | Method/Value | Reference |

|---|---|---|

| Molecular Weight | HRMS: 273.31 g/mol | |

| Melting Point | 142–145°C (DSC) | |

| Crystallographic System | Monoclinic, Space Group P2₁/c | |

| LogP (Predicted) | 2.8 ± 0.3 (DFT/QSPR) |

Table 2 : Optimization of Condensation Reactions

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | DCC (1.2 equiv) | 85% → 92% |

| Solvent | Dry DMF | 70% → 88% |

| Temperature | 0°C → RT (gradual warming) | Reduced side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.